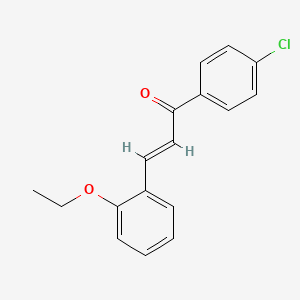

(2E)-1-(4-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 4-chlorophenyl group at the ketone position and a 2-ethoxyphenyl substituent at the propenyl terminus. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects distinct from other substituents (e.g., hydroxyl, methyl, or halogens). Chalcones like this are widely studied for their biological activities, including antifungal, anticancer, and enzyme inhibitory properties, as well as their crystallographic behavior .

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVJFNKPFLRFSU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure and diverse biological activities. Chalcones are known for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed examination of the biological activity of this specific compound, supported by relevant data tables and case studies.

Structural Overview

The molecular formula of this compound is . The compound features a conjugated system that enhances its reactivity and biological interactions. The structural characteristics include:

- Molecular Formula :

- SMILES : COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Study : A study evaluated the compound's activity against human leukemia cells, demonstrating an IC50 value of approximately 10 µM. The mechanism of action was linked to the induction of apoptosis through the activation of reactive oxygen species (ROS) pathways, which led to increased cell death in cancerous cells while showing minimal toxicity to normal cells .

Antimicrobial Activity

Chalcones are recognized for their antimicrobial properties, including antibacterial and antifungal activities. The compound has shown effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 9.0 µg/mL |

| Escherichia coli | 7.7 µg/mL |

Research findings indicate that the compound enhances the efficacy of conventional antibiotics like ciprofloxacin, suggesting potential for use in combination therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones have also been documented. This compound has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- ROS Induction : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and microbial metabolism.

- Disruption of Cell Membranes : The compound can disrupt bacterial cell membranes, enhancing its antibacterial effects.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones, including (2E)-1-(4-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, have been investigated for their potential therapeutic properties. Key applications include:

-

Anticancer Activity :

- Studies have shown that chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- A case study demonstrated that specific substitutions on the chalcone structure can enhance its potency against breast cancer cells, suggesting that this compound may possess similar properties.

-

Antimicrobial Properties :

- Research indicates that chalcone derivatives can exhibit significant antimicrobial activity against bacteria and fungi. This has implications for developing new antibiotics or antifungal agents.

- A comparative analysis with other chalcones showed that variations in substituents affect the spectrum of antimicrobial activity.

-

Anti-inflammatory Effects :

- Chalcones have been reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines could be a focal point for further research.

Materials Science Applications

The unique properties of this compound extend into materials science:

-

Organic Electronics :

- Chalcones are explored as organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties.

- Research indicates that incorporating such compounds can improve the efficiency and stability of electronic devices.

-

Photovoltaic Applications :

- The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells. Studies have focused on optimizing its structural properties to enhance light absorption.

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate:

- Synthesis of Other Compounds :

- The compound can be utilized as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Its reactivity allows for various functionalization reactions, making it valuable in synthetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparison of the target compound with key analogues:

Table 1: Structural Comparison of Chalcone Derivatives

Key Observations :

- Ethoxy vs.

- Halogenation : Chlorine at R1 enhances electron-withdrawing effects, stabilizing the ketone moiety and influencing reactivity .

- Substituent Position : Ortho-substituted groups (e.g., 2-ethoxy) introduce steric effects that may distort molecular planarity compared to para-substituted analogues .

Key Insights :

- Antifungal Activity: Electron-withdrawing groups (e.g., nitro, chloro) enhance antifungal potency, as seen in 4’-aminochalcones .

- Enzyme Inhibition : Bulky substituents (e.g., ethyl at R2) improve MAO-B selectivity, while nitro groups favor MAO-A inhibition .

- Target Compound : The ethoxy group’s moderate electron donation may balance solubility and target binding, though specific activity data is lacking in the provided evidence.

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

- Lipophilicity : Ethoxy (logP ~2.5) increases membrane permeability compared to hydroxyl (logP ~1.5) but reduces water solubility .

- Melting Points : Halogenated chalcones (e.g., 4-Cl derivatives) typically exhibit higher melting points (>150°C) due to strong intermolecular interactions .

- Stability : Ortho-substituted ethoxy groups may reduce crystallinity compared to para-substituted analogues, as seen in related chalcones .

Crystallographic and Conformational Analysis

Crystal packing and dihedral angles between aromatic rings vary with substituents:

Table 3: Crystallographic Data of Halogenated Chalcones

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.